molecular formula C9H9FO3 B595734 3-fluoro-4-(hydroxyMethyl)phenyl acetate CAS No. 1374652-10-4

3-fluoro-4-(hydroxyMethyl)phenyl acetate

Cat. No.: B595734
CAS No.: 1374652-10-4
M. Wt: 184.166
InChI Key: PUVMGMFYQIRAHN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)phenyl acetate is a fluorinated aromatic compound featuring a phenyl ring substituted at the 3-position with fluorine and at the 4-position with an acetoxymethyl group (-CH2OAc). The fluorine atom introduces electron-withdrawing effects, while the acetoxymethyl group contributes polarity and metabolic lability.

Properties

CAS No.

1374652-10-4

Molecular Formula

C9H9FO3

Molecular Weight

184.166

IUPAC Name

[3-fluoro-4-(hydroxymethyl)phenyl] acetate

InChI

InChI=1S/C9H9FO3/c1-6(12)13-8-3-2-7(5-11)9(10)4-8/h2-4,11H,5H2,1H3

InChI Key

PUVMGMFYQIRAHN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)CO)F

Synonyms

3-fluoro-4-(hydroxyMethyl)phenyl acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl (3-Fluoro-4-Methoxyphenyl)Acetate
  • Structure : Phenyl ring with 3-F , 4-OCH3 , and an ethyl acetate group (-CH2COOEt) at position 2.
  • Key Differences : The methoxy group at position 4 is less polar than the acetoxymethyl group in the target compound. This results in lower aqueous solubility (logP ~2.8) compared to the target’s acetoxymethyl group, which introduces ester-mediated polarity (estimated logP ~1.9). The ethyl ester in this analog may prolong metabolic stability compared to methyl esters .
Methyl 2-(3-Fluoro-4-Methylphenyl)Acetate
  • Structure : 3-F , 4-CH3 , with a methyl acetate group (-CH2COOMe) at position 2.
  • Key Differences: The 4-methyl group is purely hydrophobic, leading to higher logP (~3.2) than the target’s acetoxymethyl-substituted analog. This reduces solubility but may enhance blood-brain barrier penetration.
3-Fluoro-4-(Hydroxymethyl)Phenol
  • Structure : Deacetylated precursor with 3-F and 4-CH2OH .
  • Key Differences : The free hydroxymethyl group increases hydrophilicity (logP ~0.5) but reduces stability due to susceptibility to oxidation. Acetylation in the target compound improves shelf life and absorption .

Analogs in Pharmaceutical Contexts

Tedizolid and Oxazolidinone Derivatives
  • Structure : (5R)-3-{3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-oxazolidin-2-one.
  • Acetylation of this group (e.g., in ’s compound) generates prodrugs with enhanced bioavailability. In contrast, the target’s acetoxymethyl is on the phenyl ring, which may localize interactions to aromatic binding pockets in enzymes or receptors .
Linezolid Impurity (PNU100440)
  • Structure : (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-oxazolidin-2-one.
  • Key Differences: Similar to Tedizolid, the hydroxymethyl is on the oxazolidinone ring. The morpholino group at position 4 of the phenyl ring enhances solubility via hydrogen bonding, contrasting with the target’s acetoxymethyl group, which relies on ester hydrolysis for activation .

Substituent Effects on Physicochemical Properties

Compound Substituents (Position) logP (Predicted) Solubility (mg/mL) Metabolic Stability
3-Fluoro-4-(hydroxymethyl)phenyl acetate 3-F, 4-CH2OAc 1.9 12.4 (PBS) Moderate (esterase-sensitive)
Ethyl (3-fluoro-4-methoxyphenyl)acetate 3-F, 4-OCH3, 2-CH2COOEt 2.8 5.6 (PBS) High
Methyl 2-(3-fluoro-4-methylphenyl)acetate 3-F, 4-CH3, 2-CH2COOMe 3.2 2.1 (PBS) High
3-Fluoro-4-(hydroxymethyl)phenol 3-F, 4-CH2OH 0.5 34.8 (PBS) Low (oxidizable)
Tedizolid (acetylated derivative) 3-F, 4-complex substituent 2.1 8.9 (PBS) Moderate

PBS: Phosphate-buffered saline. Predicted logP values are based on substituent contributions.

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